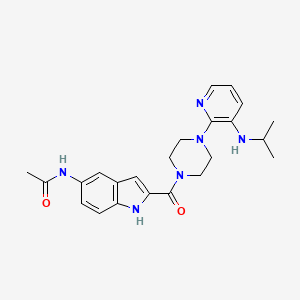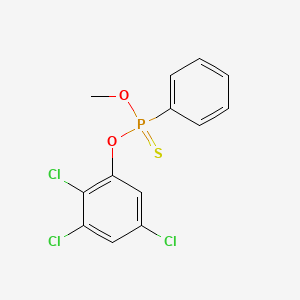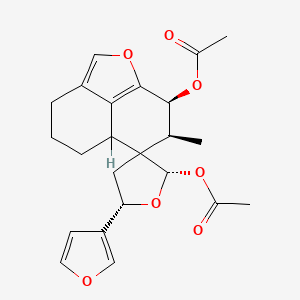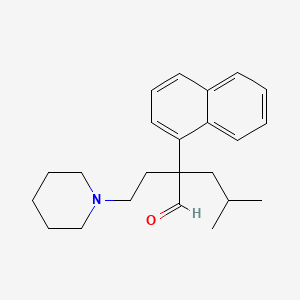
1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-piperidinoethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-piperidinoethyl)- is a complex organic compound known for its unique structure and properties It is characterized by the presence of a naphthalene ring, an acetaldehyde group, and a piperidine moiety
Méthodes De Préparation
The synthesis of 1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-piperidinoethyl)- involves multiple steps, typically starting with the formation of the naphthaleneacetaldehyde core. The introduction of the isobutyl and piperidinoethyl groups is achieved through specific organic reactions under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production .
Analyse Des Réactions Chimiques
1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-piperidinoethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the aldehyde group to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-piperidinoethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mécanisme D'action
The mechanism of action of 1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-piperidinoethyl)- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, influencing their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-piperidinoethyl)- can be compared with other similar compounds such as 1-Naphthaleneacetic acid and its derivatives. These compounds share a naphthalene core but differ in their functional groups and side chains, leading to variations in their chemical properties and applications.
Conclusion
1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-piperidinoethyl)- is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers alike.
Propriétés
Numéro CAS |
30301-11-2 |
|---|---|
Formule moléculaire |
C23H31NO |
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
4-methyl-2-naphthalen-1-yl-2-(2-piperidin-1-ylethyl)pentanal |
InChI |
InChI=1S/C23H31NO/c1-19(2)17-23(18-25,13-16-24-14-6-3-7-15-24)22-12-8-10-20-9-4-5-11-21(20)22/h4-5,8-12,18-19H,3,6-7,13-17H2,1-2H3 |
Clé InChI |
HADUURJSDCITEH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CCN1CCCCC1)(C=O)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



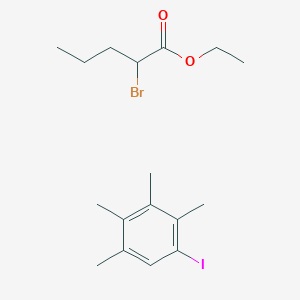
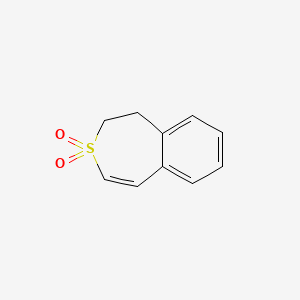

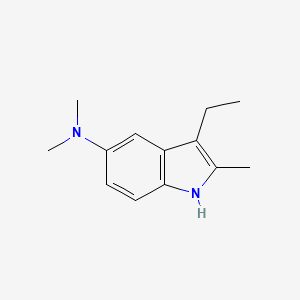
![4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium 3-oxide](/img/structure/B12812319.png)

![n-Tert-butyl-6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12812334.png)
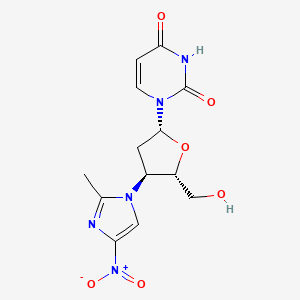
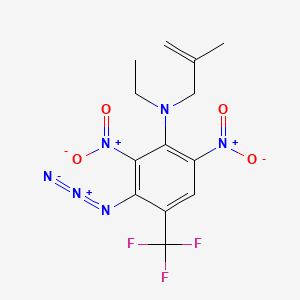
![3-Chloro-9-hydroxy-2-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12812341.png)
